molecular formula C12H16N2O5S2 B7570183 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid

4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid

Cat. No. B7570183
M. Wt: 332.4 g/mol
InChI Key: HQGGRTUIGKDSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid, also known as CMPD101, is a novel small molecule inhibitor that has been developed for use in scientific research. This compound has shown promising results in various studies related to cancer, inflammation, and other diseases.

Mechanism of Action

4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid works by inhibiting the activity of certain enzymes in the body, specifically the enzyme SIRT2. This enzyme is involved in various cellular processes, including cell division, DNA repair, and metabolism. By inhibiting SIRT2, 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid can disrupt these processes and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid are still being studied. However, it has been shown to have anti-cancer and anti-inflammatory properties in animal models. 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid has also been shown to affect certain signaling pathways in the body, which could have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger compounds. However, the synthesis of 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid is complex and requires expertise in organic chemistry. Additionally, the effects of 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid on humans are still unknown, which limits its potential use in clinical trials.

Future Directions

There are several future directions for research on 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid. One area of interest is the development of more potent and selective SIRT2 inhibitors. Another area of interest is the study of the effects of 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid on other enzymes and signaling pathways in the body. Additionally, the potential use of 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid in combination with other drugs for the treatment of cancer and other diseases is an area of ongoing research.
In conclusion, 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid is a novel small molecule inhibitor that has shown promising results in various scientific research studies. Its potential use in the treatment of cancer, inflammation, and other diseases is an area of ongoing research. While the synthesis of 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid is complex and its effects on humans are still unknown, its use in lab experiments has provided valuable insights into the role of certain enzymes and signaling pathways in the body.

Synthesis Methods

The synthesis of 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid involves several steps, including the preparation of 2-chloro-5-methylthiophene-3-carboxylic acid, the formation of 4-(2-aminopiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid, and the final coupling of the amine with the acid to form 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid has been used in various scientific research studies, including cancer research, inflammation research, and other diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-(2-Carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid has also been used to study the role of certain enzymes in the body and their potential as therapeutic targets for various diseases.

properties

IUPAC Name

4-(2-carbamoylpiperidin-1-yl)sulfonyl-5-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S2/c1-7-10(6-9(20-7)12(16)17)21(18,19)14-5-3-2-4-8(14)11(13)15/h6,8H,2-5H2,1H3,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGGRTUIGKDSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)S(=O)(=O)N2CCCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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